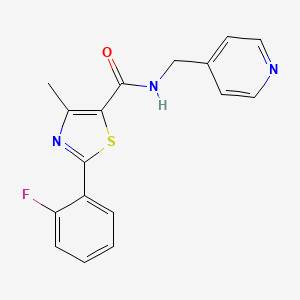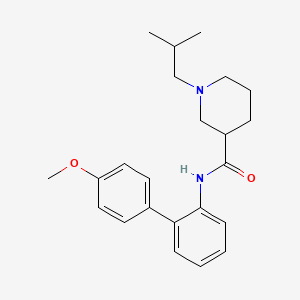
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BAY 41-2272, is a chemical compound that has gained attention in the scientific community for its potential therapeutic applications. This compound was first synthesized in 2002 by Bayer AG, and since then, it has been extensively studied for its various pharmacological properties.
Wirkmechanismus
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which is responsible for producing cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By increasing the levels of cGMP, N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 can promote vasodilation and reduce inflammation.
Biochemical and Physiological Effects:
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the proliferation of smooth muscle cells and reduce the production of inflammatory cytokines. In vivo studies have shown that it can improve pulmonary hemodynamics and reduce pulmonary artery pressure in animal models of pulmonary hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 in lab experiments is its specificity for sGC. This allows researchers to selectively target the cGMP signaling pathway and study its effects on various physiological processes. However, one limitation of using N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels in vivo.
Zukünftige Richtungen
There are several future directions for research on N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272. One area of interest is its potential use in treating other cardiovascular diseases, such as heart failure and atherosclerosis. Additionally, there is ongoing research on developing more potent and selective sGC activators, which could have even greater therapeutic potential. Finally, there is interest in exploring the potential of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 as a tool for studying the cGMP signaling pathway and its role in various physiological processes.
Synthesemethoden
The synthesis of N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 involves the reaction of 3-bromobenzylamine, 4-ethoxybenzaldehyde, and benzenesulfonyl chloride in the presence of a base. The resulting product is then treated with glycine to form the final compound. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide 41-2272 has been studied for its potential therapeutic applications in various medical conditions, including pulmonary hypertension, erectile dysfunction, and heart failure. It has been shown to have vasodilatory effects, which can improve blood flow and reduce blood pressure. Additionally, it has been found to have anti-inflammatory and anti-proliferative effects, which can be beneficial in treating certain diseases.
Eigenschaften
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-(3-bromophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN2O4S/c1-2-29-20-13-11-19(12-14-20)25(30(27,28)21-9-4-3-5-10-21)16-22(26)24-18-8-6-7-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLARWQBJKCFLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B6133696.png)
![4-(5-bromo-2-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6133704.png)
![4-(2-naphthylmethyl)-3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-2-piperazinone](/img/structure/B6133712.png)
![1-[3-(4-morpholinyl)propyl]-6-oxo-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6133730.png)
![3-[({1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}amino)methyl]phenol](/img/structure/B6133742.png)

![4-{[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propen-1-yl]amino}-1-(4-hydroxyphenyl)-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B6133757.png)
![2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B6133758.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]ethyl 1-naphthoate](/img/structure/B6133766.png)
![1-[(4-methylbenzyl)sulfonyl]-N-(4-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B6133784.png)
![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-methoxybenzenesulfonohydrazide](/img/structure/B6133791.png)
![1-{5-[(4-chloro-1H-pyrazol-1-yl)methyl]-2-furoyl}-2-methylindoline](/img/structure/B6133799.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B6133827.png)